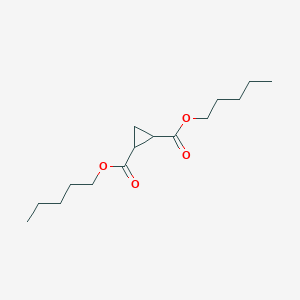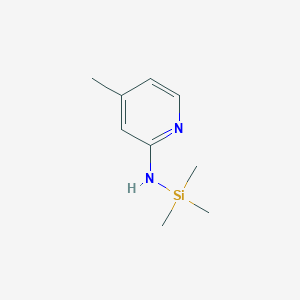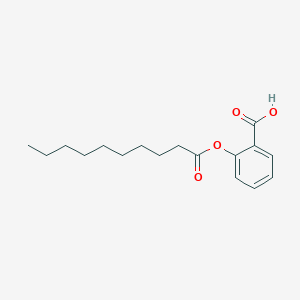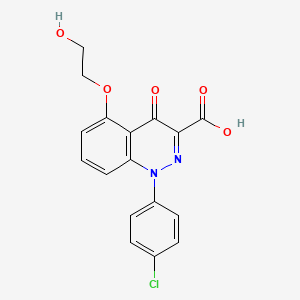
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethoxy group, and a cinnoline core
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the cinnoline core. The synthetic route may include the following steps:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using chlorinating agents.
Attachment of the Hydroxyethoxy Group: This step involves the reaction of the cinnoline core with ethylene oxide or similar reagents to introduce the hydroxyethoxy group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents using nucleophilic substitution reactions.
Hydrolysis: The hydroxyethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group and the cinnoline core play crucial roles in its activity, enabling it to bind to specific enzymes or receptors. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-oxocinnoline-3-carboxylic acid: Lacks the hydroxyethoxy group, which may affect its solubility and reactivity.
1-(4-Methylphenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The methyl group may alter its biological activity compared to the chlorophenyl group.
1-(4-Bromophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid: The bromine atom may influence its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
160161-65-9 |
|---|---|
Molekularformel |
C17H13ClN2O5 |
Molekulargewicht |
360.7 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-(2-hydroxyethoxy)-4-oxocinnoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O5/c18-10-4-6-11(7-5-10)20-12-2-1-3-13(25-9-8-21)14(12)16(22)15(19-20)17(23)24/h1-7,21H,8-9H2,(H,23,24) |
InChI-Schlüssel |
YBJKMXUEXSRQBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OCCO)C(=O)C(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


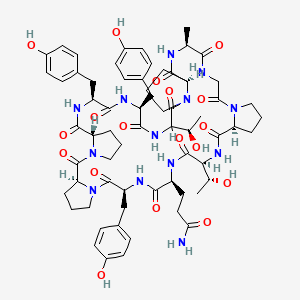
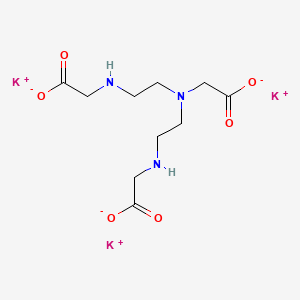
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
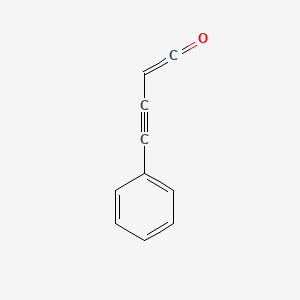
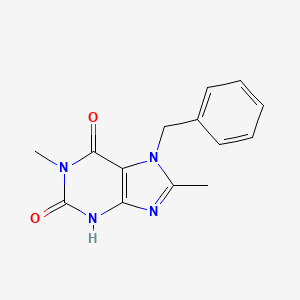
![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
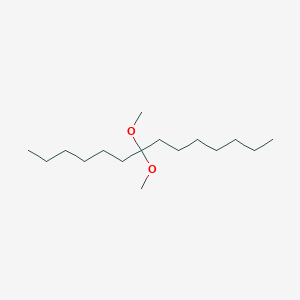

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
